GSK 1562590 hydrochloride

描述

High affinity and selective urotensin II (UT) receptor antagonist (pKi values are 9.14, 9.28, 9.34, 9.64 and 9.66 at monkey, human, mouse, cat and rat recombinant receptors respectively). Exhibits selectivity for UT receptors over a range of GPCRs, ion channels, enzymes and neurotransmitter transporters. Supresses human urotensin-II (hU-II)-induced contraction of isolated rat aorta in vitro and ex vivo. Inhibits the hU-II-induced increase in mean blood pressure in vivo. Orally active.

生化分析

Biochemical Properties

GSK 1562590 hydrochloride interacts with the urotensin-II receptor (UT), a G protein-coupled receptor. The compound has high affinity for mammalian recombinant (mouse, rat, cat, monkey, human) and native UT, with pKi values of 9.14-9.66 . The nature of these interactions involves the binding of this compound to the UT receptor, thereby antagonizing its function .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with the UT receptor. It suppresses human urotensin-II-induced contraction of isolated rat aorta in vitro and ex vivo This suggests that this compound can influence cell function by modulating cell signaling pathways related to contraction

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the UT receptor, thereby inhibiting the receptor’s function This inhibition can lead to changes in gene expression and cellular responses

生物活性

GSK 1562590 hydrochloride is a potent and selective antagonist of the urotensin II receptor (UT), a G-protein-coupled receptor implicated in various physiological processes, including vasoconstriction and blood pressure regulation. This article delves into the biological activity of this compound, summarizing its pharmacological properties, research findings, and potential therapeutic applications.

GSK 1562590 functions as a competitive antagonist at the UT receptor, effectively blocking the binding of urotensin II (U-II) without activating the receptor's signaling pathways. This inhibition prevents U-II-induced vasoconstriction, making it a candidate for managing conditions associated with elevated U-II levels, such as hypertension and heart failure. The compound has demonstrated high affinity for the UT receptor across multiple species, with pKi values ranging from 9.14 to 9.66 in humans, monkeys, and mice .

Binding Characteristics

The binding characteristics of GSK 1562590 are noteworthy:

- Reversible Binding : It exhibits slowly reversible binding to the UT receptor, suggesting prolonged pharmacodynamic effects compared to other antagonists.

- Selectivity : GSK 1562590 shows over 100-fold selectivity for the UT receptor compared to other GPCRs and ion channels, indicating its potential for targeted therapeutic applications .

In Vitro Efficacy

In vitro studies have established that GSK 1562590 effectively suppresses U-II-induced contractions in isolated rat aorta. Specifically:

- It inhibited human U-II-induced contraction with an effective concentration (EC50) significantly lower than that required for other compounds like GSK1440115 .

- The compound's action was sustained over time, indicating a long-lasting effect on vascular tone.

In Vivo Efficacy

In vivo studies have further confirmed the efficacy of GSK 1562590:

- Blood Pressure Regulation : Administration of GSK 1562590 in anesthetized cats resulted in a significant reduction in mean blood pressure induced by U-II .

- Duration of Action : The compound maintained its antagonistic effects for at least 24 hours post-administration in ex vivo models, showcasing its prolonged action on the UT receptor .

Comparative Analysis with Other Compounds

A comparative analysis of GSK 1562590 with other urotensin II receptor antagonists highlights its unique properties:

| Compound Name | Mechanism of Action | Affinity (pKi) | Unique Features |

|---|---|---|---|

| This compound | Urotensin II receptor antagonist | 9.14 - 9.66 | Slowly reversible binding; promotes myelination |

| SB-657510 | Urotensin II receptor antagonist | ~9.00 | Fast dissociation; less selective |

| R-115777 | Urotensin II receptor antagonist | ~8.50 | Non-selective; broader action |

| ZD-1611 | Urotensin II receptor antagonist | ~8.80 | Selective but less potent than GSK 1562590 |

GSK 1562590 stands out due to its slow dissociation kinetics and dual role in cardiovascular and neurological contexts, particularly its potential to promote myelination in oligodendrocyte progenitor cells, which may have implications for neurodegenerative diseases such as multiple sclerosis.

Case Studies and Research Findings

Recent studies have explored various aspects of GSK 1562590's biological activity:

- Vascular Smooth Muscle Cell Proliferation : Research indicated that GSK 1562590 could inhibit vascular smooth muscle cell proliferation associated with neointimal hyperplasia, suggesting a role in preventing vascular remodeling following injury .

- Neuroprotective Effects : Preliminary findings suggest that GSK 1562590 may enhance myelination processes in neural cells, opening avenues for research into treatments for demyelinating conditions like multiple sclerosis.

- Pharmacokinetics : Studies have shown that GSK 1562590 is orally active and demonstrates favorable pharmacokinetic properties, making it suitable for further clinical development .

科学研究应用

Pharmacological Mechanism

GSK 1562590 hydrochloride acts as an antagonist of the urotensin II receptor, which is implicated in several physiological processes, including vasoconstriction and modulation of inflammatory responses. The inhibition of this receptor can lead to significant therapeutic effects in conditions characterized by excessive vasoconstriction or inflammation.

Scientific Research Applications

-

Cardiovascular Diseases

- Mechanism : Urotensin II is known to induce vasoconstriction and increase blood pressure. This compound has been shown to inhibit the urotensin II-induced increase in mean blood pressure in vivo, suggesting potential applications in treating hypertension and heart failure .

- Case Study : In a study involving hypertensive animal models, administration of this compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups, indicating its potential utility as an antihypertensive agent.

-

Dermatological Conditions

- Chronic Itch : Recent research indicates that the urotensin II/GPR14 pathway plays a role in chronic itch associated with skin inflammation. In experiments with mice subjected to MC903-induced skin inflammation, this compound was administered to evaluate its effect on epidermal thickness and immune cell infiltration .

- Findings : The compound significantly reduced both epidermal thickness and immune cell counts, suggesting its potential as a therapeutic agent for inflammatory skin diseases characterized by pruritus.

-

Neuroinflammation and Pain Management

- Research Insights : Studies have suggested that urotensin II may contribute to neuroinflammatory processes. This compound's antagonistic action on the urotensin II receptor could be beneficial in managing pain related to neuroinflammation.

- Preliminary Results : In preclinical models of neuropathic pain, treatment with this compound showed a reduction in pain sensitivity, warranting further investigation into its analgesic properties.

Data Table: Summary of Key Findings

化学反应分析

Structural Determinants of Receptor Interaction

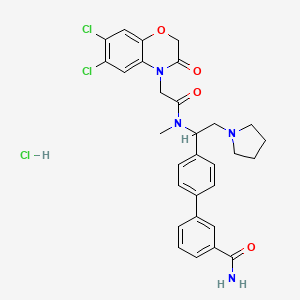

GSK 1562590 hydrochloride (C₃₀H₃₀Cl₂N₄O₄·HCl) features a benzoxazinone core, dichloro-substituted aromatic rings, and a pyrrolidine moiety. Key structural elements influencing its reactivity include:

-

Dichlorinated benzene rings : Participate in hydrophobic interactions and potential halogen bonding with UT receptors .

-

Amide linkage : Stabilizes conformation via intramolecular hydrogen bonding, critical for receptor affinity .

-

Pyrrolidine group : Enhances solubility and facilitates interactions with receptor subpockets .

Binding Kinetics and Dissociation Profile

GSK 1562590 exhibits slow dissociation from UT receptors, a property linked to its sustained efficacy:

Receptor Binding Affinities (pKi Values)

| Species | pKi | Source |

|---|---|---|

| Monkey | 9.14 | |

| Human | 9.28 | |

| Rat | 9.66 |

-

Dissociation half-life : >24 hours in rat aortic tissue, compared to rapid reversibility of analogs like GSK1440115 .

-

Mechanism : Non-covalent interactions (e.g., π-stacking, hydrogen bonds) dominate, with no evidence of covalent adduct formation .

Selectivity and Off-Target Reactivity

GSK 1562590 shows minimal interaction with non-target proteins:

| Target | Inhibition at 1 µM | Implication |

|---|---|---|

| 5-HT₁A receptors | <30% | Negligible serotonergic activity |

| Dopamine D₂S | <30% | No psychostimulant effects |

| NK₂ receptors | <30% | Specificity for UT confirmed |

Solubility and Stability

The compound’s physicochemical properties influence its reactivity in biological systems:

| Property | Value | Condition | Source |

|---|---|---|---|

| Solubility | 61.8 mg/mL | DMSO | |

| Stability | ≥98% purity | +4°C storage | |

| Oral bioavailability | Active | In vivo models |

-

pH stability : Resists degradation in gastric environments (pH 1–3), supporting oral administration .

-

Oxidative resistance : No reported susceptibility to hepatic CYP450 metabolism .

Synthetic and Process Considerations

While full synthetic routes are proprietary, key steps inferred from structural analogs include:

-

Benzoxazinone formation : Cyclization of chloro-substituted anthranilic acid derivatives .

-

Pyrrolidine coupling : Mitsunobu or nucleophilic substitution reactions to attach the heterocycle .

-

Salt formation : Hydrochloride precipitation for enhanced stability .

Pharmacodynamic Interactions

-

Ex vivo efficacy : Suppresses hU-II-induced aortic contraction for ≥24 hours post-dosing .

-

In vivo blood pressure modulation : Blocks hU-II-induced hypertension via sustained UT occupancy .

This compound’s chemical profile—marked by selective receptor engagement, slow dissociation kinetics, and metabolic stability—positions it as a tool compound for studying UT-mediated pathologies. Its design exemplifies structure-driven optimization to achieve prolonged target modulation without covalent modification.

属性

IUPAC Name |

3-[4-[(1R)-1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30Cl2N4O4.ClH/c1-34(28(37)17-36-25-14-23(31)24(32)15-27(25)40-18-29(36)38)26(16-35-11-2-3-12-35)20-9-7-19(8-10-20)21-5-4-6-22(13-21)30(33)39;/h4-10,13-15,26H,2-3,11-12,16-18H2,1H3,(H2,33,39);1H/t26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVXEMMIPYMBLL-SNYZSRNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31Cl3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。